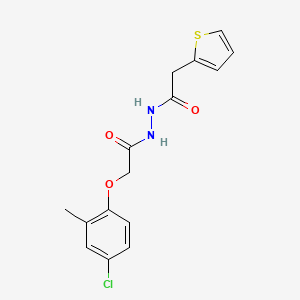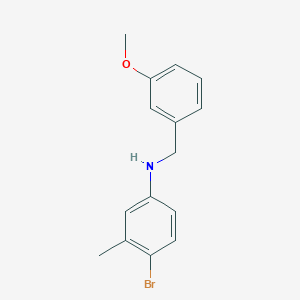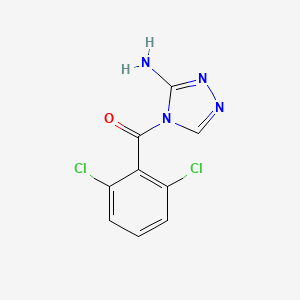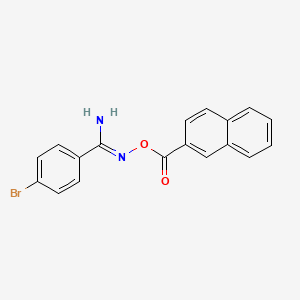
2-(4-chloro-2-methylphenoxy)-N'-(2-thienylacetyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-2-methylphenoxy)-N'-(2-thienylacetyl)acetohydrazide, commonly known as CTAA, is a synthetic compound that belongs to the class of hydrazide derivatives. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes.
作用機序
The mechanism of action of CTAA is not fully understood. However, it has been proposed that CTAA exerts its therapeutic effects by modulating various signaling pathways. In cancer, CTAA has been shown to inhibit the Akt/mTOR signaling pathway and activate the p38 MAPK pathway. In inflammation, CTAA has been shown to inhibit the NF-κB signaling pathway. In diabetes, CTAA has been shown to activate the AMPK signaling pathway.
Biochemical and Physiological Effects:
CTAA has been shown to have various biochemical and physiological effects. In cancer, CTAA has been shown to induce apoptosis and cell cycle arrest. It has also been shown to inhibit the migration and invasion of cancer cells. In inflammation, CTAA has been shown to reduce the production of inflammatory cytokines and chemokines. In diabetes, CTAA has been shown to improve glucose tolerance and insulin sensitivity.
実験室実験の利点と制限
CTAA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has been extensively studied for its potential therapeutic applications in various diseases. However, there are also some limitations to using CTAA in lab experiments. It has not been tested extensively in animal models, and its toxicity profile is not well understood.
将来の方向性
There are several future directions for research on CTAA. First, more studies are needed to understand the mechanism of action of CTAA in various diseases. Second, more studies are needed to determine the toxicity profile of CTAA in animal models. Third, more studies are needed to determine the pharmacokinetics and pharmacodynamics of CTAA in vivo. Fourth, more studies are needed to determine the potential drug-drug interactions of CTAA with other therapeutic agents. Fifth, more studies are needed to determine the potential clinical applications of CTAA in various diseases.
Conclusion:
In conclusion, CTAA is a synthetic compound that has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve glucose tolerance and insulin sensitivity. However, more studies are needed to understand the mechanism of action, toxicity profile, and potential clinical applications of CTAA.
合成法
CTAA can be synthesized by reacting 2-(4-chloro-2-methylphenoxy)acetic acid with thioacetic acid hydrazide in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with 2-bromoethylthiophene in the presence of potassium carbonate to obtain CTAA. The synthesis method has been optimized to obtain high yields and purity of the compound.
科学的研究の応用
CTAA has been studied for its potential therapeutic applications in various diseases. In cancer, CTAA has been shown to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the migration and invasion of cancer cells. In inflammation, CTAA has been shown to reduce the production of inflammatory cytokines and chemokines. In diabetes, CTAA has been shown to improve glucose tolerance and insulin sensitivity.
特性
IUPAC Name |
N'-[2-(4-chloro-2-methylphenoxy)acetyl]-2-thiophen-2-ylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-10-7-11(16)4-5-13(10)21-9-15(20)18-17-14(19)8-12-3-2-6-22-12/h2-7H,8-9H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZHYNFXNWBYLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NNC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-2-biphenylyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5770886.png)
![1-[2-amino-2-(hydroxyimino)ethyl]-3-hexadecyl-1H-imidazol-3-ium chloride](/img/structure/B5770888.png)
![4-({[(4-fluorophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5770893.png)
![1-[1-ethyl-6-methyl-4-(4-methyl-1-piperazinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5770896.png)
![ethyl 2-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B5770903.png)
![N-[4-(aminosulfonyl)phenyl]-1-pyrrolidinecarbothioamide](/img/structure/B5770909.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5770915.png)


![1-(3,4-dihydroxyphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5770932.png)
![3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5770935.png)

![3-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5770948.png)
